N-[3-(2-hydroxyethyl)oxolan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide
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Overview
Description
N-[3-(2-hydroxyethyl)oxolan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide is a synthetic compound with a unique structure that combines an oxolane ring, a hydroxyethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-hydroxyethyl)oxolan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the oxolane ring, often using a hydroxyethylating agent such as ethylene oxide.
Synthesis of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative.
Coupling of the oxolane and oxazole rings: The final step involves coupling the oxolane and oxazole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-hydroxyethyl)oxolan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The methoxy group on the oxazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dihydro-oxazole derivative.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-hydroxyethyl)oxolan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(2-hydroxyethyl)oxolan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target proteins, while the oxazole ring can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- Dimethyl 2,6-pyridinedicarboxylate
Uniqueness
N-[3-(2-hydroxyethyl)oxolan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an oxolane ring and an oxazole ring in the same molecule allows for diverse interactions with various targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[3-(2-hydroxyethyl)oxolan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-16-9-6-8(18-13-9)10(15)12-11(2-4-14)3-5-17-7-11/h6,14H,2-5,7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIHOVWZRYDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2(CCOC2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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